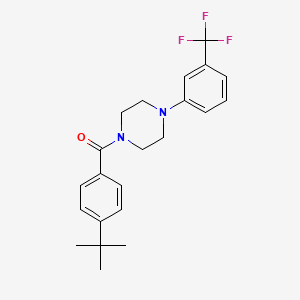
(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is an organic compound featuring several distinct chemical moieties: an indole, a triazole, and an azetidine ring linked through a central methanone group Each component contributes to the compound's unique properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves a multi-step process. The indole and triazole rings can be prepared via cyclization reactions. The azetidine ring often involves ring-closure reactions starting from open-chain precursors. The final compound can be assembled by coupling these fragments using appropriate linkers and catalysts. Key steps include:
Cyclization of indole precursors under acidic or basic conditions.
Formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition.
Azetidine ring closure through intramolecular nucleophilic substitution.
Final coupling reaction to form the central methanone linkage, often employing reagents like acyl chlorides or anhydrides.
Industrial Production Methods: Industrial-scale production might utilize more efficient and scalable synthetic routes, such as continuous flow chemistry for faster reactions and higher yields. Process optimization to minimize by-products and purification steps is crucial.
化学反応の分析
Types of Reactions:
Oxidation
The compound can undergo oxidative transformations, particularly at the indole moiety.
Reduction
Reduction reactions, especially of the triazole ring, can modify the electronic properties.
Substitution
The azetidine ring may undergo nucleophilic substitution reactions.
Coupling Reactions
The methanone group can participate in various coupling reactions, forming larger molecular frameworks.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reducing agents such as lithium aluminium hydride (LiAlH4).
Nucleophiles for substitution reactions like amines and alkoxides.
Catalysts for coupling reactions, typically transition metals.
Major Products: The specific reaction conditions will determine the products, often involving modifications to each ring system or the methanone linkage.
科学的研究の応用
The compound finds applications across various scientific disciplines:
Chemistry
As a building block in organic synthesis, it aids in constructing complex molecules.
Biology
The structural motifs are relevant in studying protein-ligand interactions.
Medicine
Potential use as a pharmaceutical agent, given the bioactivity of indole and triazole derivatives.
Industry
Utilized in materials science for developing novel polymers or as a precursor in agrochemical formulations.
作用機序
The bioactivity of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is often tied to its interaction with biological targets, such as enzymes or receptors. The indole ring can mimic tryptophan residues, facilitating binding to protein sites. The triazole ring may participate in hydrogen bonding and π-stacking interactions, influencing molecular recognition processes.
類似化合物との比較
Comparing (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone to related compounds:
(1H-indol-2-yl)(3-phenyl-azetidin-1-yl)methanone: Lacks the triazole ring, potentially altering binding affinity.
(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: Substitutes azetidine with pyrrolidine, affecting sterics and electronics.
(1H-indol-2-yl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: Methyl-substituted triazole changes the hydrophobicity and potential interactions.
The uniqueness of this compound lies in its combined structural features, offering diverse chemical reactivity and broad applicability in scientific research.
特性
IUPAC Name |
1H-indol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(18-10-15-8-4-5-9-17(15)21-18)24-11-16(12-24)25-13-19(22-23-25)14-6-2-1-3-7-14/h1-10,13,16,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGIYMGEUHALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2880190.png)





![N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2880201.png)
![N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2880202.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide](/img/structure/B2880204.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)

